molecular formula C13H7FN4 B2633296 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-15-0

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2633296
CAS No.: 320417-15-0
M. Wt: 238.225
InChI Key: XCFBRZQNHRZWLE-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is known for its significant applications in medicinal chemistry and material science. This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The presence of the 4-fluorophenyl group enhances its chemical properties, making it a valuable scaffold for various scientific applications.

Biochemical Analysis

Biochemical Properties

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a selective inhibitor of certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This interaction can alter the function of the target proteins, leading to changes in cellular processes . Additionally, this compound has been shown to bind to specific receptors on cell surfaces, modulating signal transduction pathways that are vital for cell communication and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating caspase enzymes and disrupting mitochondrial function . It also affects cell cycle regulation by arresting cells in specific phases, thereby inhibiting cell proliferation . These cellular effects make it a promising candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This binding can prevent the enzymes from interacting with their natural substrates, thereby blocking specific biochemical pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of proteins that are critical for cell survival and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism . These temporal effects are important for understanding the potential long-term impacts of this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can be further processed by other enzymes, affecting the overall metabolic flux . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it can also be actively transported by specific transporters . Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . In the nucleus, it can bind to DNA and transcription factors, modulating gene expression . In the cytoplasm, it can interact with enzymes and signaling proteins, affecting cellular metabolism and signaling pathways . These localization patterns are essential for understanding the specific cellular functions of this compound.

Preparation Methods

The synthesis of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows versatile structural modifications at positions 2, 3, 5, 6, and 7. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide or potassium carbonate. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Properties

IUPAC Name

7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN4/c14-11-3-1-9(2-4-11)12-5-6-16-13-10(7-15)8-17-18(12)13/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFBRZQNHRZWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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